N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1448047-60-6
Cat. No.: VC7510478
Molecular Formula: C19H23NO2S2
Molecular Weight: 361.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448047-60-6 |
|---|---|
| Molecular Formula | C19H23NO2S2 |
| Molecular Weight | 361.52 |
| IUPAC Name | N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22) |
| Standard InChI Key | CQZREUBHAKLIFQ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O |
Introduction
Synthesis
Although specific synthetic routes for this compound are not directly available in the provided sources, its synthesis likely involves multi-step organic reactions. A plausible pathway includes:
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Preparation of the Cyclopentanecarboxamide Core:
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Starting from cyclopentanone, functionalization with an amine derivative could yield the carboxamide backbone.
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Introduction of Thiophene and Phenyl Substituents:
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The thiophene ring can be added through nucleophilic substitution or cross-coupling reactions.
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The methylthio-substituted phenyl group can be introduced via electrophilic aromatic substitution or similar methods.
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Hydroxy Group Addition:
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Hydroxylation at the benzylic position might be achieved using oxidation reactions.
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Each step would require purification and characterization using spectroscopic techniques like NMR and LC-MS to confirm the structure.
Potential Applications
The compound's structure suggests possible biological activity due to its functional groups and aromatic systems. Similar compounds have been studied for applications such as:
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Pharmacology:
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Material Science:
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The thiophene ring hints at potential use in organic electronics or conductive polymers.
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Analytical Characterization
To confirm the identity and purity of this compound, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identification of protons in various environments (e.g., aromatic vs. aliphatic regions).
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-NMR: Confirmation of carbon framework.
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Mass Spectrometry (MS):
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High-resolution MS to determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detection of characteristic functional groups (e.g., amide C=O stretch, hydroxyl O-H stretch).
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Elemental Analysis:
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Verification of empirical formula through combustion analysis.
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Table: Comparison with Similar Compounds
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